6-Fluorovanillin
Description
6-Fluorovanillin is a fluorinated derivative of vanillin, a naturally occurring phenolic aldehyde widely used in flavoring and fragrance industries. The substitution of a fluorine atom at the 6-position of the vanillin structure introduces unique electronic and steric effects, which can enhance its chemical stability, bioavailability, and receptor-binding affinity compared to non-fluorinated analogs. Fluorinated aromatic compounds like this compound are increasingly studied for applications in pharmaceuticals, agrochemicals, and material science due to fluorine's ability to modulate lipophilicity and metabolic resistance .
Properties
CAS No. |
79418-77-2 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 |
InChI Key |
DDEFOLHFKVPOFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-Fluorovanillin with structurally related fluorinated aromatic compounds:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The fluorine atom in this compound decreases electron density at the aromatic ring, making the aldehyde group more electrophilic compared to vanillin. This enhances its reactivity in Schiff base formation, a key step in drug synthesis .
- Metabolic Stability : Fluorination at the 6-position reduces oxidative metabolism by cytochrome P450 enzymes, as observed in fluorinated anilines like 2-chloro-6-fluoroaniline .
Pharmacological and Industrial Relevance
- Pharmaceuticals : this compound derivatives show promise in targeting neurodegenerative diseases, leveraging fluorine’s ability to cross the blood-brain barrier .
- Agrochemicals : Analogues like 2-fluoro-6-methylaniline are precursors to herbicides with improved environmental persistence due to fluorine’s resistance to hydrolysis .
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